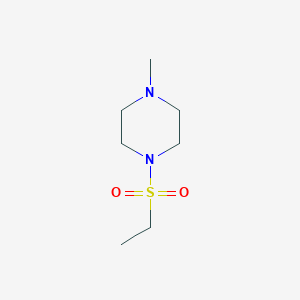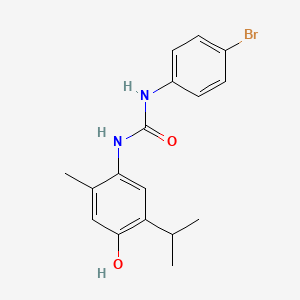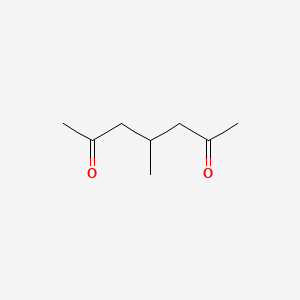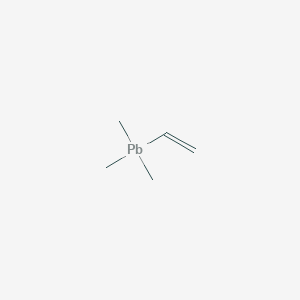
Ethenyl(trimethyl)plumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl(trimethyl)plumbane is an organolead compound with the chemical formula ( \text{Pb(C}_2\text{H}_3)(\text{CH}_3)_3 ) It is a derivative of plumbane, where the lead atom is bonded to one ethenyl group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethenyl(trimethyl)plumbane can be synthesized through the reaction of trimethyllead chloride with vinylmagnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and distillation to obtain the desired product with high purity. Safety measures are crucial due to the toxicity of lead compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert this compound to simpler lead-containing compounds.
Substitution: The ethenyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products:
Oxidation: Lead oxides, carbon dioxide, water.
Reduction: Lead metal, hydrocarbons.
Substitution: Various organolead compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Ethenyl(trimethyl)plumbane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organolead compounds.
Biology: Studied for its potential effects on biological systems, though its toxicity limits its use.
Medicine: Investigated for its potential use in radiotherapy due to the radioactive isotopes of lead.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of ethenyl(trimethyl)plumbane involves its interaction with molecular targets such as enzymes and cellular components. The lead atom can form strong bonds with sulfur and oxygen atoms in biological molecules, disrupting their normal function. This can lead to toxic effects, making it important to handle this compound with care.
Comparaison Avec Des Composés Similaires
Trimethyllead chloride: Another organolead compound with similar reactivity.
Tetraethyllead: Used as an anti-knock agent in gasoline.
Lead tetraacetate: An oxidizing agent in organic synthesis.
Uniqueness: Ethenyl(trimethyl)plumbane is unique due to the presence of the ethenyl group, which imparts different reactivity compared to other organolead compounds. This makes it valuable for specific synthetic applications where the ethenyl functionality is required.
Propriétés
Numéro CAS |
5381-67-9 |
|---|---|
Formule moléculaire |
C5H12Pb |
Poids moléculaire |
279 g/mol |
Nom IUPAC |
ethenyl(trimethyl)plumbane |
InChI |
InChI=1S/C2H3.3CH3.Pb/c1-2;;;;/h1H,2H2;3*1H3; |
Clé InChI |
CULSAKZEJQYMHU-UHFFFAOYSA-N |
SMILES canonique |
C[Pb](C)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



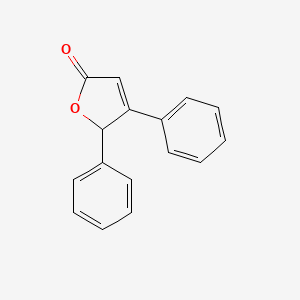
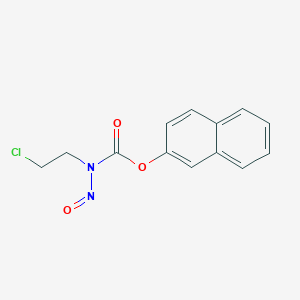


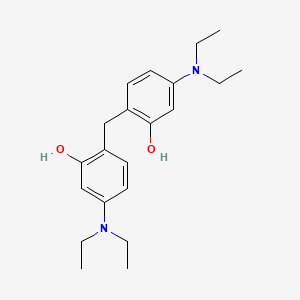
![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)
